

Physical and chemical properties of 2-Bromo-1-(4-tert-butylphenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-tert-butylphenyl)ethanone

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An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an alpha-brominated ketone derivative of 4'-tert-butylacetophenone. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential areas of application.

Physical and Chemical Properties

The physical and chemical properties of **2-Bromo-1-(4-tert-butylphenyl)ethanone** are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ BrO	[1]
Molecular Weight	255.15 g/mol	[1]
Appearance	White to off-white crystalline solid (inferred from parent compound)	[2]
Melting Point	52-53 °C (for the related compound 2-Bromo-1-(p-tolyl)ethanone)	[3]
Boiling Point	305.8 °C at 760 mmHg	[4][5][6]
Density	1.27 g/cm ³ [4][6]	
Solubility	Low solubility in water; soluble in organic solvents like ether, chloroform, and acetone (inferred from parent compound)[2]	
Flash Point	36.7 °C	[4]
Refractive Index	1.534	[5]
PSA (Polar Surface Area)	17.07 Å ²	[1]
XLogP3	3.88	[5]

Chemical Reactivity

The primary site of reactivity in **2-Bromo-1-(4-tert-butylphenyl)ethanone** is the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This reactivity is characteristic of alpha-halo ketones and is fundamental to their utility in organic synthesis.

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the alpha position to the carbonyl group.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, alpha-bromo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

Synthesis of Heterocycles: **2-Bromo-1-(4-tert-butylphenyl)ethanone** is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and benzofurans, which are important scaffolds in medicinal chemistry.[7]

Spectroscopic Data

While specific spectroscopic data for **2-Bromo-1-(4-tert-butylphenyl)ethanone** is not readily available in the searched literature, the expected spectral characteristics can be inferred from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the -CH₂Br group, typically in the range of δ 4.0-4.5 ppm. The protons of the tert-butyl group will appear as a singlet around δ 1.3 ppm. The aromatic protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 190 ppm. The carbon of the -CH₂Br group is expected in the range of 30-35 ppm. Signals for the aromatic carbons and the tert-butyl group will also be present.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 750 cm⁻¹. [8]

Experimental Protocols

Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone (General Procedure)

This protocol is adapted from general methods for the alpha-bromination of ketones.

Materials:

- 4'-tert-Butylacetophenone

- Bromine (Br_2)
- Acetic acid (or another suitable solvent like chloroform or dioxane)
- Anhydrous aluminum chloride (optional, as a catalyst)[9]
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate or magnesium sulfate
- Appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

- Dissolve 4'-tert-butylacetophenone in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Remove the solvent under reduced pressure to obtain the crude product.

Purification of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Recrystallization:

- Select a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, n-hexane).
- Dissolve the crude product in a minimal amount of the hot solvent.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[\[10\]](#)

Column Chromatography:

- Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.[\[10\]](#)

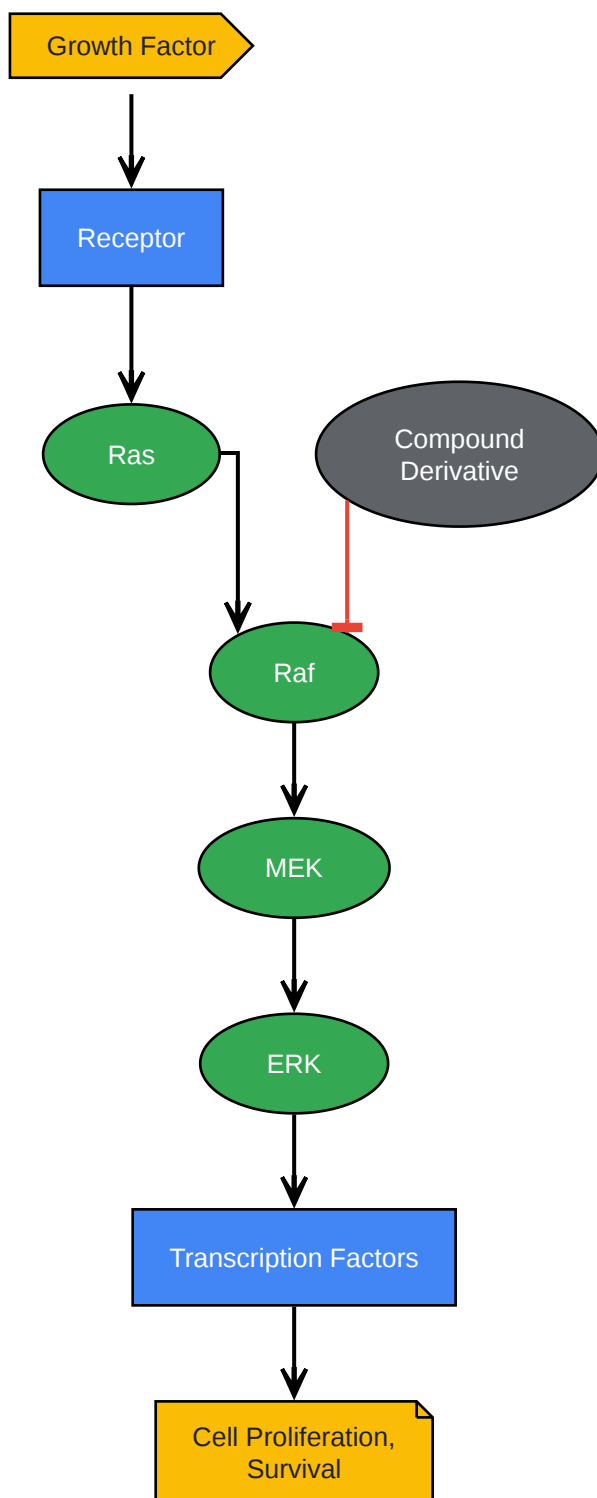
Potential Applications in Drug Development and Signaling Pathways

While there is no direct evidence in the searched literature for the involvement of **2-Bromo-1-(4-tert-butylphenyl)ethanone** in specific signaling pathways, structurally related brominated acetophenone derivatives have been shown to exhibit biological activity. For instance, some brominated phenylethanones have been investigated for their effects on inflammatory pathways.[\[11\]](#)[\[12\]](#)

It is plausible that **2-Bromo-1-(4-tert-butylphenyl)ethanone** or its derivatives could modulate signaling pathways such as the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated

B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are crucial in inflammation and cancer.^{[11][12]} Further research is required to validate these potential biological activities.

Below are hypothetical diagrams illustrating how a derivative of this compound might interact with these pathways, based on the activity of similar molecules.



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